molecular formula C15H12FN3 B1610026 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine CAS No. 607738-00-1

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

Cat. No.: B1610026
CAS No.: 607738-00-1
M. Wt: 253.27 g/mol
InChI Key: VJPFFCRCUZQGJL-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 4-(4-fluorophenyl)-1H-pyrazole.

    Coupling with Methylpyridine: The pyrazole derivative is then coupled with 6-methylpyridine through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.

Major Products:

    Oxidation: 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-carboxypyridine.

    Reduction: 2-(4-(4-Fluorocyclohexyl)-1H-pyrazol-3-yl)-6-methylpyridine.

    Substitution: 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-6-methylpyridine.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
  • Explored for its activity against certain cancer cell lines, leveraging the fluorophenyl group for enhanced biological activity.

Industry:

  • Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

    2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

    2-(4-(4-Methylphenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Features a methyl group instead of fluorine, which may affect its electronic properties and interactions with biological targets.

Uniqueness:

  • The presence of the fluorine atom in 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPFFCRCUZQGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435386
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607738-00-1
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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